Tetradecanoic acid, also known as myristic acid, is a saturated fatty acid with the chemical formula . It is characterized by a straight-chain structure, where the carboxylic acid functional group is attached to a 14-carbon aliphatic chain. This compound appears as a white to yellowish-white solid, often in crystalline form, and has a melting point of approximately 52–54 °C. Tetradecanoic acid is naturally found in various sources, including nutmeg butter, palm kernel oil, coconut oil, and dairy products such as butterfat and bovine milk .
Tetradecanoic acid-1-13C itself doesn't have a specific mechanism of action. Its primary role is to serve as a tracer molecule in scientific research. Once introduced into a biological system (e.g., cells, tissues, organisms), the ¹³C label allows researchers to follow its incorporation into various cellular components or its breakdown products through metabolic pathways []. This information helps elucidate metabolic processes and understand how the system utilizes fatty acids.
One key application of Tetradecanoic acid-1-13C lies in metabolic tracing studies. These studies aim to elucidate the pathways and fates of metabolites within a biological system. By administering Tetradecanoic acid-1-13C to cells or organisms, researchers can track its incorporation into downstream metabolites. The position of the 13C label allows scientists to distinguish the labeled molecule from its unlabeled counterparts using techniques like mass spectrometry . This approach provides valuable insights into cellular metabolism, including:
Another application of Tetradecanoic acid-1-13C involves Isotope Ratio Mass Spectrometry (IRMS). IRMS is a highly sensitive technique used to measure the abundance of different isotopes within a molecule. By comparing the ratio of 13C to 12C in Tetradecanoic acid-1-13C and its metabolites, researchers can gain information about the source of the carbon atoms. This proves useful in studies investigating:
Tetradecanoic acid-1-13C offers several advantages compared to unlabeled Tetradecanoic acid for these research applications:
Tetradecanoic acid can be synthesized through several methods:
Tetradecanoic acid has diverse applications across various fields:
Research on the interactions of tetradecanoic acid with other compounds reveals its potential effects on biological systems. Studies have shown that it can influence membrane fluidity and protein interactions within cell membranes. Additionally, its reactivity with various chemicals indicates potential hazards when combined with reactive substances such as cyanides or strong oxidizers .
Tetradecanoic acid shares similarities with other saturated fatty acids but has unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Lauric Acid | Shorter chain; found in coconut oil | |
Pentadecanoic Acid | Longer chain; less common | |
Palmitic Acid | Commonly found in palm oil | |
Stearic Acid | Higher melting point; found in animal fats |
Tetradecanoic acid is unique due to its specific occurrence in certain natural sources like nutmeg and its significant role in biological processes such as protein myristoylation. While it shares structural similarities with other fatty acids, its specific applications and effects on health distinguish it within this group .
The systematic International Union of Pure and Applied Chemistry nomenclature for this isotopically labeled compound follows established conventions for both the base fatty acid structure and isotopic designation. The official Chemical Abstracts Service Index Name is designated as "Tetradecanoic-1-Carbon-13 acid". This nomenclature explicitly identifies the fourteen-carbon saturated fatty acid backbone while specifying the precise location of the carbon-13 isotope at the first carbon position, which corresponds to the carboxylic acid functional group.
The structural representation follows the standard fatty acid nomenclature pattern, where the carbon-13 isotope replaces the naturally occurring carbon-12 at the carboxyl carbon. The systematic name reflects both the chain length of fourteen carbons and the specific isotopic enrichment pattern. This nomenclature system ensures unambiguous identification of the compound in scientific literature and commercial applications.
The IUPAC systematic approach to naming this compound incorporates the base name "tetradecanoic acid" derived from the Greek numerical prefix "tetradeca" meaning fourteen, combined with the standard "-anoic acid" suffix indicating a saturated carboxylic acid. The "1-Carbon-13" designation specifies both the position and isotopic nature of the labeled carbon atom within the molecular structure.
The Chemical Abstracts Service has assigned the unique registry number 57677-52-8 to tetradecanoic acid-1-Carbon-13. This registry number provides unambiguous identification of the compound in chemical databases and commercial applications. The CAS registry system ensures that this isotopically labeled variant is distinguished from both the unlabeled parent compound and other isotopically enriched variants.
The molecular formula for tetradecanoic acid-1-Carbon-13 reflects the isotopic substitution while maintaining the overall elemental composition. The standard molecular formula representation accounts for the carbon-13 isotope while preserving the fundamental structural characteristics of the fourteen-carbon saturated fatty acid backbone.
Property | Value | Reference |
---|---|---|
CAS Registry Number | 57677-52-8 | |
Molecular Weight | 229.36 | |
Molecular Formula | C₁₄H₂₈O₂ | |
Isotopic Enrichment Position | Carbon-1 (Carboxyl Carbon) |
The molecular weight of 229.36 reflects the mass contribution of the carbon-13 isotope compared to the unlabeled compound, which has a molecular weight of 228.37. This mass difference of approximately one atomic mass unit enables analytical discrimination between labeled and unlabeled forms using mass spectrometric techniques.
The historical foundation for tetradecanoic acid-1-Carbon-13 traces back to the original discovery of the parent compound, tetradecanoic acid, in natural sources. Lyon Playfair achieved the first successful isolation of tetradecanoic acid from nutmeg (Myristica fragrans) in 1841. This pioneering work established the chemical identity of what would later become known as myristic acid, named in honor of the botanical source from which it was extracted.
Playfair's original isolation work involved extracting the compound from nutmeg seeds, which contain substantial quantities of trimyristin, the triglyceride form of myristic acid. The nutmeg butter was found to contain approximately 75 percent trimyristin, making it an exceptionally rich natural source for the isolation of this saturated fatty acid. This high concentration in nutmeg facilitated the initial characterization and identification of the compound's chemical properties.
The natural occurrence of tetradecanoic acid extends beyond nutmeg to include various plant and animal sources. Research has documented its presence in palm kernel oil, coconut oil, butterfat, bovine milk (8-14 percent), and human breast milk (8.6 percent). These diverse natural sources provided the foundation for understanding the biological significance and distribution of this fatty acid prior to the development of isotopically labeled variants.
The transition from natural isolation to isotopic labeling represented a significant advancement in analytical chemistry capabilities. While the parent compound could be readily obtained from natural sources, the development of carbon-13 labeled variants required sophisticated synthetic approaches that emerged decades after the initial discovery.
The development of synthetic pathways for tetradecanoic acid-1-Carbon-13 represents a sophisticated evolution from the simple natural extraction methods used for the parent compound. Early synthetic approaches focused on introducing carbon-13 at specific positions within the fatty acid chain, with particular emphasis on the carboxyl carbon due to its central role in metabolic studies.
The foundational methodology for synthesizing carbon-13 labeled tetradecanoic acids was established through systematic research into isotopic incorporation techniques. One pioneering approach involved treating 1-bromotridecane with potassium cyanide-Carbon-13 (90 percent enriched) to form the Carbon-13 labeled nitrile, which upon hydrolysis yielded the desired acid with the isotopic label at the carboxyl position. This method demonstrated the feasibility of introducing carbon-13 at the first carbon position with high isotopic purity.
Alternative synthetic strategies developed for carbon-13 enrichment at different positions provided valuable insights into positional labeling techniques. The synthesis of [3-Carbon-13]tetradecanoic acid was accomplished through alkylation of diethyl sodio-malonate with [1-Carbon-13]1-bromododecane, followed by saponification and decarboxylation. These methodological developments established the foundation for position-specific isotopic labeling of fatty acids.
The evolution of synthetic pathways has incorporated increasingly sophisticated techniques for achieving high isotopic purity and positional specificity. Modern synthetic approaches utilize advanced organometallic chemistry and selective reduction methods to introduce carbon-13 labels with precision. These developments have enabled the production of tetradecanoic acid-1-Carbon-13 with commercial-grade purity and isotopic enrichment suitable for demanding research applications.
Contemporary synthetic methodologies have achieved remarkable success in producing isotopically labeled fatty acids with enrichment levels exceeding 99 atom percent carbon-13. These high-purity products enable researchers to conduct metabolic tracing studies with exceptional sensitivity and specificity, representing a dramatic advancement from the original natural extraction methods employed by Playfair in the nineteenth century.
(113C)tetradecanoic acid, systematically known as tetradecanoic acid with complete carbon-13 isotopic enrichment, represents a fully labeled analog of the naturally occurring fourteen-carbon saturated fatty acid [1] [2]. The compound exhibits a molecular formula of C14H28O2 with a molecular weight of 229.36 g/mol, representing an increase of 14 atomic mass units compared to the unlabeled compound due to the incorporation of 13C isotopes at all fourteen carbon positions [3] [4]. Commercial preparations typically achieve 99 atom percent 13C isotopic enrichment, ensuring minimal contamination with the natural 12C isotope [5] [4].
The isotopic labeling strategy employed in (113C)tetradecanoic acid synthesis involves the introduction of 13C at specific positions through various synthetic routes [6]. The carboxyl carbon (C-1) incorporation is commonly achieved through treatment of 1-bromotridecane with potassium-13C cyanide (K13CN) with 90% enrichment, followed by nitrile hydrolysis to yield the desired 13C-labeled carboxylic acid [6]. Alternative positional labeling approaches have been documented for selective carbon-13 incorporation at positions C-3 and C-6 through alkylation and coupling reactions respectively [6].
The isotopic substitution significantly influences the compound's analytical properties while maintaining the fundamental chemical behavior of the parent fatty acid. The 13C isotope exhibits a nuclear spin quantum number of 1/2, making it NMR-active and enabling detailed structural characterization through carbon-13 nuclear magnetic resonance spectroscopy [7]. This isotopic enrichment serves crucial analytical purposes, particularly in metabolic studies, lipidomics research, and as internal standards for quantitative fatty acid analysis [2] [8].
The crystal structure of tetradecanoic acid exhibits monoclinic symmetry with space group P21/c, characteristic of long-chain saturated fatty acids [9]. The unit cell parameters demonstrate the extended nature of the fatty acid chain with a = 31.532(2) Å, b = 4.929(2) Å, and c = 9.417(8) Å, and a monoclinic angle β = 95.771(2)°, yielding a unit cell volume of 1456.3(4) ų [9]. The calculated density of 1.173 g/cm³ reflects the efficient packing of the long hydrocarbon chains in the solid state [9].
Tetradecanoic acid exhibits polymorphic behavior, existing in multiple crystal forms designated as α, β', and β phases [10] [11]. The α-form represents the least stable polymorph with a characteristic wide-angle X-ray diffraction peak at 0.415 nm d-spacing [10]. The β'-form displays intermediate stability with multiple diffraction peaks at d-spacings of 0.434, 0.42, 0.406, and 0.384 nm, consistent with Hoerr's description of β' polymorphs for commercial fats [10]. The β-form constitutes the most thermodynamically stable polymorph under ambient conditions [10].
The molecular packing in the crystal lattice adopts the all-trans conformation, maximizing van der Waals interactions between adjacent hydrocarbon chains [9] [12]. Intermolecular hydrogen bonding occurs through carboxylic acid dimer formation, where two carboxyl groups associate through dual hydrogen bonds with O···O distances typically ranging from 2.6 to 2.8 Å [13] [12]. This dimeric association contributes significantly to the crystal stability and influences the melting behavior of the compound.
Tetradecanoic acid exhibits limited tautomeric behavior due to its saturated aliphatic structure, with the primary tautomeric equilibrium involving the carboxylic acid and its corresponding enol form [14]. The keto-enol tautomerism is negligible under normal conditions, with the carboxylic acid form predominating by several orders of magnitude [14]. The equilibrium constant for enol formation in simple carboxylic acids is typically less than 10⁻⁶, indicating the extreme preference for the acid tautomer [14].
The absence of α-hydrogen atoms adjacent to the carbonyl carbon in the carboxyl group eliminates the possibility of significant enolate formation under mild conditions [14]. However, under strongly basic conditions, deprotonation of the α-methylene group (C-2) can occur, leading to the formation of an enolate anion that exhibits nucleophilic reactivity [14]. This enolization process requires harsh conditions due to the relatively weak acidity of the α-hydrogen atoms (pKa approximately 25-30).
Conformational analysis reveals that tetradecanoic acid adopts predominantly extended all-trans conformations in both the solid state and solution phase [15] [16]. The long aliphatic chain exhibits rotational freedom around each C-C bond, generating numerous possible conformers. However, the all-trans conformation is energetically favored due to minimized steric interactions and maximized van der Waals stabilization [15]. At elevated temperatures, increased thermal motion leads to greater conformational diversity, including gauche conformations around individual C-C bonds.
The stereochemical considerations for (113C)tetradecanoic acid are minimal due to the absence of chiral centers in the molecule. The compound exists as a single constitutional isomer with no geometric or optical isomerism possible. The isotopic labeling does not introduce additional stereochemical complexity, as the 13C isotope occupies the same spatial positions as the corresponding 12C atoms in the unlabeled compound.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural characterization of (113C)tetradecanoic acid, with distinct chemical shifts observed for each carbon environment [17] [18]. The carboxyl carbon (C-1) resonates in the characteristic carbonyl region at 178-182 ppm, consistent with carboxylic acid functionality [17] [19]. This downfield shift results from the electron-withdrawing effect of the oxygen atoms and the sp² hybridization of the carbonyl carbon.
The α-methylene carbon (C-2) exhibits a chemical shift of 33-34 ppm, reflecting its proximity to the electron-withdrawing carboxyl group [18] [19]. The β-methylene carbon (C-3) resonates at 24-25 ppm, showing reduced deshielding compared to the α-position [18]. The internal methylene carbons (C-4 through C-13) display overlapping signals in the 29-30 ppm region, characteristic of aliphatic CH₂ groups in long-chain fatty acids [18] [19].
The terminal methyl carbon (C-14) appears as a distinct signal at 14-15 ppm, typical of primary alkyl carbons [17] [19]. This upfield shift reflects the increased electron density at the methyl group due to the absence of electron-withdrawing substituents. The 13C NMR spectrum of fully labeled (113C)tetradecanoic acid exhibits enhanced signal intensity compared to natural abundance spectra, facilitating quantitative analysis and structural assignments [18] [20].
Isotopic shift effects in 13C NMR provide additional structural information, particularly when comparing labeled and unlabeled compounds [21] [22]. Studies with bovine serum albumin complexes of [13C]myristic acid have demonstrated pH-dependent chemical shift changes, indicating protonation behavior and environmental effects on the carboxyl and methylene carbons [20] [22]. The chemical shift of the carboxyl carbon shows particular sensitivity to ionization state, shifting upfield upon deprotonation to form the carboxylate anion.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that provide detailed information about the functional groups and molecular interactions in tetradecanoic acid [23] [13] [24]. The O-H stretching vibration of the carboxylic acid group appears as a broad, intense absorption spanning 3000-2500 cm⁻¹, with the breadth attributed to hydrogen bonding in the crystalline state [13] [24]. The presence of carboxylic acid dimers is evidenced by the characteristic satellite bands at approximately 2670 and 2560 cm⁻¹, assigned to combination modes and Fermi resonance effects [13].
The aliphatic C-H stretching region displays multiple well-resolved bands characteristic of long-chain fatty acids [13] [24]. The asymmetric CH₂ stretching vibration occurs at 2920-2919 cm⁻¹, while the symmetric CH₂ stretch appears at 2850-2849 cm⁻¹ [13]. These frequencies reflect the crystalline environment and chain length effects, with longer chains contributing to the stabilization of specific vibrational modes [13] [24].
The carbonyl stretching vibration provides diagnostic information about the carboxylic acid functionality, appearing as a strong absorption at 1700-1693 cm⁻¹ [13] [12] [24]. The exact frequency depends on the hydrogen bonding environment and crystal packing, with dimeric carboxylic acids typically showing shifts to lower frequencies compared to monomeric species [13] [12]. Temperature-dependent studies reveal that phase transitions are accompanied by systematic changes in both the C=O and O-H absorption intensities, reflecting alterations in hydrogen bonding networks [12].
The fingerprint region contains several characteristic absorptions that provide detailed structural information [24]. The CH₂ bending vibration appears at 1470 cm⁻¹, while CH₃ bending occurs at 1400 cm⁻¹ [24]. The C-O stretching vibration of the carboxyl group manifests at 1280-1260 cm⁻¹, and the O-H bending mode appears at 940-920 cm⁻¹ [24]. A weak but characteristic absorption at 720 cm⁻¹ corresponds to CH₂ rocking vibrations, which is diagnostic for long-chain aliphatic compounds [24].
Mass spectrometric analysis of tetradecanoic acid under electron ionization conditions reveals systematic fragmentation patterns characteristic of long-chain carboxylic acids [25] [26] [27]. The molecular ion peak at m/z 229 for (113C)tetradecanoic acid typically exhibits low intensity due to the tendency of aliphatic carboxylic acids to undergo extensive fragmentation upon ionization [27]. The increased mass of 14 atomic mass units compared to the unlabeled compound (m/z 228) provides definitive confirmation of complete 13C labeling [25].
The fragmentation pattern follows predictable pathways typical of fatty acid mass spectrometry [25] [26] [27]. Initial fragmentation involves the loss of hydroxyl radical (M-17) and water (M-18, m/z 211), reflecting the lability of the carboxyl group under electron impact conditions [26] [27]. The loss of CHO (M-29, m/z 200) and COOH (M-44, m/z 185) represents major fragmentation pathways, with the latter typically producing one of the most intense peaks in the spectrum [26] [27].
Sequential losses of CH₂ units characterize the fragmentation of the aliphatic chain, producing a homologous series of fragment ions [25] [27]. The McLafferty rearrangement, common in long-chain compounds, leads to the formation of characteristic fragments at m/z 73 and 87, corresponding to the loss of eleven and ten CH₂ units respectively [27]. These fragments typically exhibit high relative intensities and serve as diagnostic markers for fatty acid identification [27].
Positive ion chemical ionization mass spectrometry provides complementary fragmentation information with enhanced molecular ion stability [27]. Under chemical ionization conditions, protonated molecular ions [M+H]⁺ at m/z 230 for (113C)tetradecanoic acid show increased abundance compared to electron ionization [27]. The resulting CID fragmentation patterns reveal loss of water and carbon dioxide, along with chain fragmentation, providing structural confirmation and enabling quantitative analysis in complex mixtures [26] [27].
Irritant